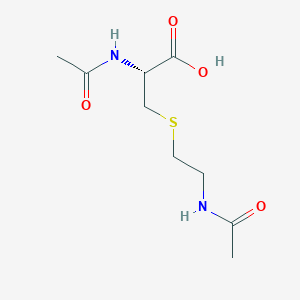
N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine derivatives often involves the acetylation of cysteine or its analogs to enhance biological activity or stability. For instance, derivatives have been synthesized by reacting cysteine with acetyl-CoA in the presence of specific enzymes or chemical catalysts, revealing insights into enzyme recognition and stereochemical aspects of acetylation processes (Kinuta et al., 1996; Green & Elce, 1975).
Molecular Structure Analysis
Studies on the molecular structure of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine and its analogs have utilized techniques such as X-ray diffraction and NMR spectroscopy. These analyses provide detailed information on the atomic arrangement, crystal structure, and molecular conformations, which are essential for understanding the compound's reactivity and interactions with other molecules (Lee & Suh, 1980; Kumar & Nangia, 2013).
Chemical Reactions and Properties
N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine participates in various chemical reactions, highlighting its role as a precursor to other biologically relevant compounds. Its reactivity, particularly in acetylation and deacetylation processes, underscores its potential in biochemical pathways and drug metabolism (Tanaka & Soda, 1974; Wolfgang et al., 1989).
Physical Properties Analysis
The physical properties of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine, such as solubility, melting point, and optical activity, are crucial for its applications in pharmaceuticals and biochemical research. These properties are influenced by the molecular structure and are vital for determining the compound's stability, formulation, and delivery methods (Ezeriņa et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, potential for redox reactions, and ability to form complexes with metals, highlight the versatility of N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine in biological and environmental systems. Its role as an antioxidant and in metal detoxification processes is particularly noteworthy (Mokhtari et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-inflammatory Applications
NAC is renowned for its strong cellular antioxidant properties, acting as a precursor of L-cysteine, which leads to the elevation of glutathione biosynthesis. It directly scavenges free radicals, especially oxygen radicals, and is considered a potential treatment option for various disorders resulting from the generation of free oxygen radicals (Mokhtari et al., 2016; Kelly, 1998). NAC is also evaluated for its neuroprotective potential against cognitive aging, dementia, Parkinson’s, and Alzheimer’s disorders due to its antioxidant and anti-inflammatory activities (Tardiolo et al., 2018).
Enhancement of Stress Resistance and Longevity
NAC has been shown to significantly increase resistance to environmental stressors such as oxidative stress, heat stress, and UV irradiation in organisms like C. elegans. It also extends both the mean and maximum lifespan, indicating a longevity phenotype possibly through increased resistance to stressors (Seung-Il Oh et al., 2015).
Biofilm Formation and Bacterial Infections
NAC decreases bacterial adhesion and even detaches bacteria adhering to stainless steel surfaces, making it an interesting candidate for reducing and preventing biofilm formation. Its positive effects in medical treatment of patients with chronic bronchitis have been attributed to not only its mucus-dissolving properties but also its ability to decrease biofilm formation and reduce bacterial infections (Olofsson et al., 2003).
Cancer Prevention and Treatment
Preliminary studies suggest that NAC may have a role as a cancer chemopreventive agent. Its multiple protective mechanisms, derived from its activity as an analog and precursor of reduced glutathione (GSH), render it a molecule of continuously growing interest in both clinical investigations and experimental studies (Flora et al., 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-acetamido-3-(2-acetamidoethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S/c1-6(12)10-3-4-16-5-8(9(14)15)11-7(2)13/h8H,3-5H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFGKWDBDOHQND-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSCC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCSC[C@@H](C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652419 |
Source


|
| Record name | S-(2-Acetamidoethyl)-N-acetyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-(2-acetylaminoethyl)-L-cysteine | |
CAS RN |
25515-72-4 |
Source


|
| Record name | S-(2-Acetamidoethyl)-N-acetyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)
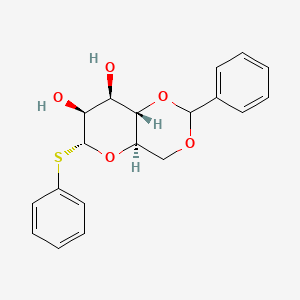
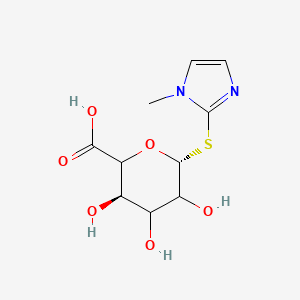
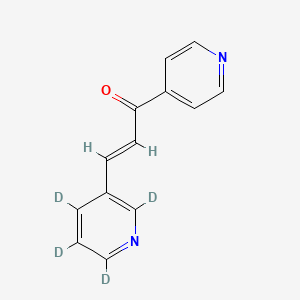

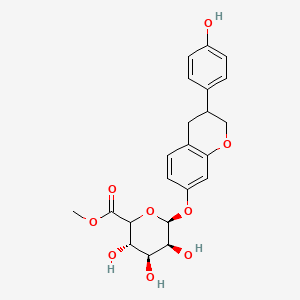
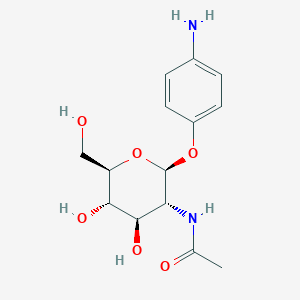


![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)